molecular formula C6H8O B12657199 3-Ethylfuran CAS No. 67363-95-5

3-Ethylfuran

Cat. No.: B12657199
CAS No.: 67363-95-5
M. Wt: 96.13 g/mol
InChI Key: RPCHNECSJGMRGP-UHFFFAOYSA-N
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Description

3-Ethylfuran is an organic compound with the molecular formula C6H8O. It is a derivative of furan, where an ethyl group is substituted at the third position of the furan ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylfuran can be synthesized through several methods. One common approach involves the cycloisomerization of acetylenic epoxides. This method uses nucleophilic ring closure of propargylic alkoxides generated by lithium acetylide addition to α-haloketones. The subsequent cycloisomerization in the presence of indium chloride as a catalyst delivers this compound .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic cycloisomerization of conjugated allenones. This process is accelerated by acetic acid as an additive and uses gold nanoparticles supported on titanium dioxide as the catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Ethylfuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert it into dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using aluminum chloride as a catalyst.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofurans

    Substitution: Various substituted furans depending on the reagents used

Scientific Research Applications

3-Ethylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylfuran involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Furan: The parent compound, with no ethyl substitution.

    2-Ethylfuran: An isomer with the ethyl group at the second position.

    Tetrahydrofuran: A fully saturated derivative of furan.

Uniqueness

3-Ethylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other furan derivatives may not be as effective.

Properties

IUPAC Name

3-ethylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCHNECSJGMRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986644
Record name 3-Ethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67363-95-5
Record name 3-Ethylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67363-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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